(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride
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Overview
Description
(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride is a complex organic compound characterized by its unique cyclopropane ring structure and the presence of both chloro and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride typically involves multiple steps, starting from readily available precursors One common method involves the cyclopropanation of a suitable alkene with a diazo compound in the presence of a transition metal catalyst
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets. The presence of the chloro and fluoro groups enhances its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
- (1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-methanol
Uniqueness
Compared to similar compounds, (1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride is unique due to its specific combination of substituents and the presence of a carbonyl chloride group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications.
Properties
Molecular Formula |
C8H9Cl2FO |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Cl2FO/c1-8(2)4(3-5(9)11)6(8)7(10)12/h3-4,6H,1-2H3/b5-3+/t4-,6+/m1/s1 |
InChI Key |
BQZTYKWMYRKSML-UQNSWBRFSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)Cl)/C=C(/F)\Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)Cl)C=C(F)Cl)C |
Origin of Product |
United States |
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